4-Bromo-2,5-difluorobenzenesulfonyl chloride
Overview
Description
4-Bromo-2,5-difluorobenzenesulfonyl chloride is an organic compound with the molecular formula C6H2BrClF2O2S and a molecular weight of 291.50 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonyl chloride functional groups attached to a benzene ring. It is a white to yellow crystalline solid that is moisture-sensitive and has a strong odor .
Preparation Methods
The synthesis of 4-Bromo-2,5-difluorobenzenesulfonyl chloride typically involves the reaction of 4-bromo-2,5-difluorobenzenesulfonic acid with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, usually at room temperature, to prevent moisture from interfering with the reaction. The product is then purified through recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
4-Bromo-2,5-difluorobenzenesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: This compound reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonate thioester derivatives, respectively.
Reduction Reactions: It can be reduced to 4-bromo-2,5-difluorobenzenesulfonic acid using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form sulfonic acid derivatives.
Common reagents used in these reactions include thionyl chloride, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-Bromo-2,5-difluorobenzenesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2,5-difluorobenzenesulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile involved . The molecular targets and pathways are specific to the application and the type of nucleophile reacting with the compound.
Comparison with Similar Compounds
4-Bromo-2,5-difluorobenzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives such as:
4-Bromobenzenesulfonyl chloride: Lacks the fluorine substituents, making it less reactive in certain nucleophilic substitution reactions.
4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of products formed.
4-Fluorobenzenesulfonyl chloride: Contains only one fluorine substituent, leading to different electronic and steric effects compared to this compound.
The presence of both bromine and fluorine atoms in this compound makes it unique in terms of its reactivity and the range of products that can be synthesized from it.
Properties
IUPAC Name |
4-bromo-2,5-difluorobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClF2O2S/c7-3-1-5(10)6(2-4(3)9)13(8,11)12/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMKFWMFNIEPDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClF2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341632 | |
Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.50 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207974-14-9 | |
Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207974-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2,5-difluorobenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50341632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,5-difluorobenzenesulfonyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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